molecular formula C9H7ClN2 B1423788 6-Chloroisoquinolin-3-amine CAS No. 1204701-64-3

6-Chloroisoquinolin-3-amine

Cat. No.: B1423788
CAS No.: 1204701-64-3
M. Wt: 178.62 g/mol
InChI Key: DNUVOMZZYSNDSU-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-3-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 6-Chloroisoquinolin-3-amine are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of isoquinoline, it may share some of the chemical properties and biological activities of its parent compound. Isoquinolines are known to interact with various enzymes and receptors in the body . .

Biochemical Pathways

Isoquinolines and their derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission and inflammation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Chloroisoquinolin-3-amine involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.

Another method involves the nucleophilic substitution of 1-amino-3-chloroisoquinoline with adamantane-containing amines using Pd(0) catalysis . This method is particularly useful for introducing amino substituents into the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-3-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines.

    Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include adamantane-containing amines and Pd(0) catalysts.

    Suzuki–Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: The major products are amino-substituted isoquinolines.

    Suzuki–Miyaura Coupling: The major products are biaryl compounds formed by the coupling of this compound with boronic acids.

Scientific Research Applications

6-Chloroisoquinolin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds, including kinase inhibitors.

    Biological Research: It is used in the study of protein kinases and other molecular targets involved in various diseases.

    Industrial Applications: It is used in the synthesis of fluorescent dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroisoquinolin-3-amine: Similar in structure but with the chlorine atom at the 5-position.

    1-Bromoisoquinoline-3-amine: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness

6-Chloroisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

6-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVOMZZYSNDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695398
Record name 6-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204701-64-3
Record name 6-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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